3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-12-4-6-13(7-5-12)24-10-8-15(21)18-17-20-19-16(22-17)11-14-3-2-9-23-14/h2-7,9H,8,10-11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQLVBYRNPCBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multi-step organic reactions One common method involves the initial formation of the oxadiazole ring through the cyclization of appropriate precursorsThe final step often involves the coupling of these intermediates to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors
Biological Activity
3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a compound that incorporates both a 1,3,4-oxadiazole moiety and a thiophenyl group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.36 g/mol. The structure features a sulfanyl group attached to a 4-methylphenyl ring and an oxadiazole derivative that is substituted with a thiophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.36 g/mol |
| LogP | 3.0405 |
| Polar Surface Area | 78.83 |
The biological activity of compounds containing the 1,3,4-oxadiazole scaffold has been attributed to their ability to interact with various biological targets. These include:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
- Antioxidant Activity : The presence of thiophenyl groups contributes to antioxidant properties, which can mitigate oxidative stress in cells .
- Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell growth .
Biological Activity Studies
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. For instance:
- Anticancer Activity : A study demonstrated that compounds similar to the target compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values ranged from 0.74 to 10 μg/mL depending on the specific derivative tested .
- Selectivity for Cancer Cells : Research indicates that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
Case Study 1: Antitumor Efficacy
A recent investigation into the antitumor efficacy of oxadiazole derivatives revealed that certain compounds led to a reduction in tumor volume in xenograft models. The study reported significant tumor growth inhibition percentages when treated with similar oxadiazole-based compounds.
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis rates in treated cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s key structural differentiators are its 4-methylphenylsulfanyl and thiophen-2-ylmethyl-oxadiazole substituents. These groups are compared with analogs below:
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Melting Points: The thiophene-containing target compound likely has a lower melting point than 7l (177–178°C) due to reduced hydrogen-bonding capacity compared to the 2-amino-thiazole group .
- Molecular Weight : The target compound (371.47 g/mol) is lighter than indole-containing analogs (e.g., 8k, 422.49 g/mol), suggesting better bioavailability .
Substituent Effects on Bioactivity
Electron-Donating vs. Electron-Withdrawing Groups
- Analog 8d (4-methylphenyl) showed alkaline phosphatase inhibition, though specific data is unreported .
- 3-Nitrophenyl (8h, ) : The nitro group (electron-withdrawing) increases polarity, possibly reducing CNS penetration but enhancing electrostatic interactions with enzymes .
- 4-Chlorophenylsulfonyl (7a, ) : The sulfonyl group improves metabolic stability, critical for Alzheimer’s drug candidates targeting acetylcholinesterase .
Heterocyclic Modifications
Spectroscopic Comparisons
Table 2: NMR and IR Data Highlights
Insights :
Toxicity and Hemolytic Potential
highlights that structural modifications (e.g., sulfonyl vs. sulfanyl groups) influence hemolytic activity. The target compound’s sulfanyl group may reduce hemolysis compared to sulfonyl derivatives like 7a–q, which require toxicity evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
